N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179401-80-9
VCID: VC6608745
InChI: InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H
SMILES: C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl
Molecular Formula: C17H22Cl2N6O2
Molecular Weight: 413.3

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

CAS No.: 1179401-80-9

VCID: VC6608745

Molecular Formula: C17H22Cl2N6O2

Molecular Weight: 413.3

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride - 1179401-80-9

Description

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a chemical compound with the CAS number 1179401-80-9. It belongs to the class of triazine derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This compound is specifically modified with a 4-chlorophenyl group attached to the triazine core, which is further substituted with two morpholine rings at positions 4 and 6.

Synthesis and Characterization

The synthesis of N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of a suitable triazine precursor with a 4-chlorophenylamine derivative. The structure of the compound is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Biological Activity

While specific biological activity data for N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is not detailed in the search results, triazine derivatives are generally known for their potential anticancer and antimicrobial properties. The presence of morpholine rings can enhance the compound's ability to interact with biological targets, such as enzymes or receptors, due to their ability to form hydrogen bonds.

Research Findings and Future Directions

Research on triazine derivatives often focuses on optimizing their pharmacokinetic properties, such as bioavailability and permeability, while maintaining or enhancing their biological activity. For compounds like N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, further studies could involve in vitro assays to evaluate anticancer or antimicrobial activity, as well as molecular docking studies to predict interactions with potential biological targets.

CAS No. 1179401-80-9
Product Name N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
Molecular Formula C17H22Cl2N6O2
Molecular Weight 413.3
IUPAC Name N-(4-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Standard InChI InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H
Standard InChIKey JBOQZWXGRNIGQG-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl
Solubility not available
PubChem Compound 16810775
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator